![molecular formula C13H9ClN2O2S B1356841 1-(Phenylsulfonyl)-4-chloro-5-azaindole CAS No. 209286-78-2](/img/structure/B1356841.png)
1-(Phenylsulfonyl)-4-chloro-5-azaindole
Overview
Description
“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .
Molecular Structure Analysis
The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .
Scientific Research Applications
Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics
Spirooxindole-based phenylsulfonyl moiety, which is structurally similar to “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, has been investigated for its anti-coronavirus activity. The newly designed anti-SARS-CoV-2 therapeutics spirooxindoles were synthesized by [3 + 2] cycloaddition reactions. These compounds were assessed individually against the highly pathogenic human coronaviruses and proved to be highly potent and safer .
Antiviral Agents
Indole derivatives, which include “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, have been reported to possess various biological activities, including antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-Inflammatory Agents
Indole derivatives have also been reported to possess anti-inflammatory properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Agents
Indole derivatives have been reported to possess anticancer properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anticancer drugs .
Anti-HIV Agents
Indole derivatives have been reported to possess anti-HIV properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-HIV drugs .
Antimicrobial Agents
Indole derivatives have been reported to possess antimicrobial properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antimicrobial drugs .
Antitubercular Agents
Indole derivatives have been reported to possess antitubercular properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antitubercular drugs .
Antidiabetic Agents
Indole derivatives have been reported to possess antidiabetic properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antidiabetic drugs .
Safety and Hazards
Future Directions
In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .
Mechanism of Action
Target of Action
Similar compounds with a phenylsulfonyl group have been used as building blocks in various organic syntheses , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that the phenylsulfonyl group can serve as an n-blocking and directing group in various organic syntheses . This suggests that the compound might interact with its targets by blocking certain functional groups or directing the course of biochemical reactions.
Biochemical Pathways
Given its potential role in organic syntheses, it’s plausible that this compound could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds, such as in the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
A related compound, sam-760, was predominantly metabolized by cyp3a, a member of the cytochrome p450 family of enzymes
properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDQZEWWSOWZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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